552-02 Free Base, also known as P552-02 or KM-003, is a chemical compound classified primarily as a sodium channel blocker. It has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. The compound is characterized by its ability to modulate ion transport across epithelial cells, which is crucial for maintaining proper fluid balance in various tissues.
The compound is synthesized through specific chemical processes, which will be detailed in the synthesis analysis section. Its development is rooted in pharmacological research aimed at addressing conditions that involve dysregulated sodium transport.
552-02 Free Base falls under the category of pharmaceutical agents, specifically as a sodium channel blocker. It is significant in the context of respiratory diseases, particularly cystic fibrosis, where it helps improve airway surface liquid levels.
The synthesis of 552-02 Free Base involves several chemical reactions that yield the final product from precursor compounds. The process typically includes:
The synthesis often requires precise control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the progress of reactions and assess product purity.
The molecular structure of 552-02 Free Base can be represented by its chemical formula and structural diagram. It features a complex arrangement of atoms that includes nitrogen, carbon, and chlorine, which are integral to its function as a sodium channel blocker.
The molecular weight of 552-02 Free Base is approximately 587.88 g/mol. Its structural formula includes multiple functional groups that facilitate its interaction with sodium channels in epithelial cells.
552-02 Free Base participates in various chemical reactions that are essential for its activity as a sodium channel blocker. Key reactions include:
Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications. Techniques such as electrophysiology are used to study these interactions in vitro.
The mechanism of action of 552-02 Free Base primarily involves blocking epithelial sodium channels (ENaC). By inhibiting these channels, the compound reduces sodium absorption in epithelial tissues, leading to:
Research indicates that 552-02 exhibits greater airway surface liquid expansion compared to traditional treatments like amiloride over sustained periods, highlighting its potential effectiveness in clinical settings .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
552-02 Free Base has potential applications primarily in pharmacology and medicinal chemistry:
The ongoing research into 552-02 underscores its importance in advancing treatments for respiratory diseases and enhancing our understanding of ion channel biology.
552-02 Free Base (GS-9411 FREE BASE) is a small-molecule compound with the systematic name 3,5-diamino-6-chloro-N-(((4-(4-(2,3-dihydroxypropoxy)phenyl)butyl)amino)iminomethyl)pyrazine-2-carboxamide. Its molecular formula is C₁₉H₂₆ClN₇O₄, corresponding to a molecular weight of 451.907 g/mol [2] [3]. The compound is racemic (optical activity: ±) with one undefined stereocenter but no E/Z centers or formal charge [2].
Structural Features:
Key Identifiers:
Identifier Type | Value | |
---|---|---|
CAS Registry | 587879-32-1 | |
PubChem CID | 10310524 | |
UNII | 2WWN8F640E | |
SMILES | NC1=NC(N)=C(Cl)N=C1C(=O)NC(=N)NCCCCC2=CC=C(OCC(O)CO)C=C2 | |
InChIKey | NTRKMGDUWYBLMS-UHFFFAOYSA-N | [2] [3] |
552-02 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which regulates Na⁺ absorption in epithelial tissues. It belongs to the pyrazine-carbonyl-guanidine class of ENaC blockers, structurally derived from amiloride but optimized for enhanced potency and duration of action [5] [7].
Mechanistic Profile:
Table: Comparative ENaC Blocking Activity
Compound | IC₅₀ (nM) | Duration of Action | Relative Potency vs. Amiloride |
---|---|---|---|
Amiloride | 300 | 1–2 hours | 1x |
552-02 | 7 | >6 hours | >100x |
NVP-QBE170* | 12 | >8 hours | ~50x |
**Next-generation comparator from [5]
552-02 was developed by Parion Sciences (Durham, NC, USA) as an inhaled therapeutic for respiratory diseases. Key milestones include:
Table: Development Timeline
Year | Event | Status |
---|---|---|
2008 | Preclinical proof-of-concept | Completed |
2010 | Phase I (safety) | Completed |
2014 | Phase II (efficacy in CF) | Discontinued |
552-02 emerged as a key candidate for addressing the airway surface liquid (ASL) dehydration in cystic fibrosis (CF). CFTR mutation impairs Cl⁻ secretion and dysregulates ENaC, leading to excessive Na⁺ and fluid absorption. By blocking ENaC, 552-02 aimed to rehydrate ASL and restore mucociliary clearance (MCC) [5] [7].
Preclinical Evidence:
Table: Mechanism in CF Pathophysiology
CF Defect | Consequence | 552-02 Action |
---|---|---|
ENaC hyperactivation | ASL dehydration | Blocks Na⁺ influx |
Reduced mucociliary clearance | Mucus adhesion | Rehydrates mucus layer |
Impaired innate defense | Chronic infection | Restores ciliary beating |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: